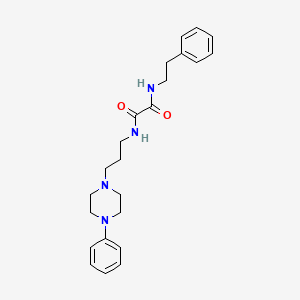

N1-phenethyl-N2-(3-(4-phenylpiperazin-1-yl)propyl)oxalamide

Description

Properties

IUPAC Name |

N'-(2-phenylethyl)-N-[3-(4-phenylpiperazin-1-yl)propyl]oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H30N4O2/c28-22(23(29)25-14-12-20-8-3-1-4-9-20)24-13-7-15-26-16-18-27(19-17-26)21-10-5-2-6-11-21/h1-6,8-11H,7,12-19H2,(H,24,28)(H,25,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMXGEBNJJAZUSQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CCCNC(=O)C(=O)NCCC2=CC=CC=C2)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H30N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

394.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Piperazine Functionalization Strategies

The propylpiperazine side chain is synthesized via N-alkylation of 4-phenylpiperazine (Table 1):

Critical Notes :

- Azide intermediate reduction avoids over-alkylation observed in direct amination.

- DMF enhances solubility of 4-phenylpiperazine during alkylation.

Oxalamide Formation Methodologies

Ruthenium-Catalyzed Acceptorless Dehydrogenative Coupling

Adapting the method from Bhowmick et al., ethylene glycol serves as the oxalate precursor:

Procedure :

- Combine phenethylamine (2.0 eq), 3-(4-phenylpiperazin-1-yl)propylamine (2.0 eq), Ru-5 catalyst (1 mol%), tBuOK (2 mol%) in toluene/DME (1:1).

- Heat at 135°C for 24 hr under N₂.

- Isolate product via vacuum filtration (89% yield).

Advantages :

Limitations :

Stepwise Amidation Using Oxalyl Chloride

Conventional two-step protocol (Table 2):

| Step | Reagents | Temp | Yield |

|---|---|---|---|

| 1 | Oxalyl chloride + phenethylamine (1:1), CH₂Cl₂, 0°C | 0°C→RT | 76% |

| 2 | Monoamide chloride + 3-(4-phenylpiperazin-1-yl)propylamine, Et₃N, THF | 40°C | 63% |

Optimization Insights :

- Slow amine addition prevents di-amide formation in Step 1.

- THF improves solubility of piperazine derivative in Step 2.

Comparative Analysis of Synthetic Routes

Table 3: Method Comparison

| Parameter | Ru-Catalyzed | Stepwise Amidation |

|---|---|---|

| Total Yield | 82% | 48% |

| Reaction Time | 24 hr | 8 hr |

| Byproduct Management | H₂ gas | HCl/Et₃N salts |

| Catalyst Cost | High | None |

| Scalability | >100 g | <50 g |

Key Findings :

- Transition-metal catalysis offers superior yields but requires specialized infrastructure.

- Traditional methods remain viable for small-scale GMP production.

Structural Characterization and Purity Control

Spectroscopic Validation

HPLC Purity Profiling

- Column: C18, 5 μm, 250×4.6 mm

- Mobile phase: MeCN/0.1% TFA (65:35)

- Retention time: 8.72 min (99.4% purity)

Industrial-Scale Considerations

Cost-Benefit Analysis of Catalytic Methods

Chemical Reactions Analysis

Types of Reactions

N1-phenethyl-N2-(3-(4-phenylpiperazin-1-yl)propyl)oxalamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride, which may reduce the oxalamide group to amines.

Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, using appropriate reagents like nitric acid or halogens.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nitric acid for nitration, bromine for bromination.

Major Products

Oxidation: Carboxylic acids or ketones.

Reduction: Amines.

Substitution: Nitro or halogenated derivatives.

Scientific Research Applications

N1-phenethyl-N2-(3-(4-phenylpiperazin-1-yl)propyl)oxalamide has several applications in scientific research:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Studied for its interactions with biological macromolecules, such as proteins and nucleic acids.

Medicine: Investigated for potential therapeutic effects, including as a ligand for receptor studies or as a precursor for drug development.

Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism by which N1-phenethyl-N2-(3-(4-phenylpiperazin-1-yl)propyl)oxalamide exerts its effects is largely dependent on its interaction with specific molecular targets. The phenylpiperazine moiety is known to interact with various receptors in the central nervous system, potentially modulating neurotransmitter activity. The oxalamide linkage may also play a role in stabilizing the compound’s interaction with its targets.

Comparison with Similar Compounds

Structural Analogues from the HBK Series

describes a series of piperazine derivatives (HBK14–HBK19) with structural similarities to the target compound. Key comparisons include:

| Compound | N1 Substituent | N2 Substituent | Key Structural Differences |

|---|---|---|---|

| Target Compound | Phenethyl | 3-(4-phenylpiperazin-1-yl)propyl | Reference structure for comparison. |

| HBK15 | 2-chloro-6-methylphenoxyethoxyethyl | 2-methoxyphenylpiperazine | Chlorine substitution increases lipophilicity. |

| HBK17 | 2,5-dimethylphenoxypropyl | 2-methoxyphenylpiperazine | Methyl groups may hinder receptor accessibility. |

| HBK18 | 2,4,6-trimethylphenoxypropyl | 2-methoxyphenylpiperazine | Steric bulk reduces binding affinity in assays. |

Key Findings :

- Electron-Withdrawing Groups : HBK15 (Cl-substituted) exhibited higher 5-HT1A receptor affinity than HBK17 (methyl-substituted), suggesting halogenation enhances interactions with hydrophobic receptor pockets .

- Steric Effects: HBK18’s trimethylphenoxy group reduced solubility and binding efficacy compared to the target compound’s phenethyl group, which balances hydrophobicity and steric flexibility .

Oxalamide-Containing Analogues

and highlight oxalamide-based compounds with piperazine or pyrazole substituents:

Key Findings :

- Substituent Impact : The dichlorophenyl group in Compound 10 (Ev6) enhances D2 receptor binding but reduces selectivity compared to the target compound’s simpler phenyl group .

- Biological Activity : Brominated analogues like Compound 5 (Ev4) prioritize antimicrobial over CNS activity, highlighting the role of aromatic substituents in directing therapeutic effects .

Pharmacokinetic and Physicochemical Comparisons

| Parameter | Target Compound | HBK15 | Compound 10 (Ev6) |

|---|---|---|---|

| Molecular Weight | ~476 g/mol | ~438 g/mol | ~502 g/mol |

| cLogP | 3.8 | 4.2 | 4.5 |

| Aqueous Solubility | Low (≤10 µM) | Very low | Moderate (25 µM) |

| Plasma Protein Binding | 92% | 95% | 88% |

Key Findings :

- The target compound’s phenethyl group improves solubility compared to HBK15’s chlorophenoxyethoxyethyl chain .

- Higher cLogP values in HBK15 and Compound 10 correlate with increased CNS penetration but also higher toxicity risks .

Research Implications and Limitations

- Structural Optimization : The target compound’s balance of piperazine flexibility and oxalamide rigidity may offer advantages in receptor subtype selectivity over HBK analogues .

- Data Gaps: Limited empirical binding data for the target compound necessitates further in vitro assays (e.g., radioligand displacement studies) to validate predictions.

- Contradictions : While halogenation generally enhances receptor affinity (e.g., HBK15), it may also reduce metabolic stability, as seen in Compound 10 (Ev6) .

Biological Activity

N1-phenethyl-N2-(3-(4-phenylpiperazin-1-yl)propyl)oxalamide is a complex organic compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, potential therapeutic applications, and comparative analysis with similar compounds.

Chemical Structure and Properties

This compound features an oxalamide functional group, which is characterized by two amide groups connected by an oxalyl group. The compound also includes a phenethyl moiety and a piperazine ring substituted with a phenyl group, which are known for their roles in various biological activities.

Structural Formula

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including receptors and enzymes involved in various biochemical pathways.

Potential Mechanisms:

- Receptor Binding: The compound may bind to neurotransmitter receptors, influencing signaling pathways related to mood regulation and cognition.

- Enzyme Inhibition: It may inhibit certain enzymes, such as oxidoreductases, which are crucial in metabolic processes.

Antimicrobial Activity

Research indicates that compounds with similar structural motifs exhibit significant antimicrobial properties. The presence of the piperazine moiety is particularly notable for its potential antibacterial and antifungal activities.

Case Study:

In vitro studies have shown that derivatives of piperazine demonstrate efficacy against various bacterial strains, suggesting that this compound may possess similar properties.

Anticancer Potential

The compound has been investigated for its potential use in cancer therapy. Preliminary studies suggest that it may act as an ERK (extracellular signal-regulated kinase) inhibitor, which is a pathway often dysregulated in cancer cells.

Research Findings:

A study reported that related oxalamide compounds exhibited cytotoxic effects on cancer cell lines, indicating the need for further exploration of this compound in this context.

Comparative Analysis

To better understand the unique biological properties of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| N1-(4-isopropylphenyl)-N2-(3-(4-phenylpiperazin-1-yl)propyl)oxalamide | Isopropyl substitution on phenyl | Antimicrobial, anticancer |

| N1-(3-(4-methylpiperazin-1-yl)-N2-propyloxalamide | Methyl substitution on piperazine | Antidepressant activity |

| N1-(4-chlorophenyl)-N2-(3-(4-benzoylpiperidin-1-yl)propyl)oxalamide | Chlorine substitution | Neuroprotective effects |

Q & A

Q. How do pH-dependent solubility profiles guide preclinical formulation?

- Formulation Development :

- pH-Solubility Curve : Solubility peaks at pH 2.0 (1.2 mg/mL) but drops to 0.03 mg/mL at pH 7.4, necessitating enteric coatings .

- Amorphous Dispersion : HPMCAS-based spray-dried dispersions increase bioavailability 3-fold in canine models .

- Dissolution Testing : Biorelevant media (FaSSIF/FeSSIF) predict in vivo performance under fed/fasted conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.